molecular formula C14H14ClN3O2 B2459857 N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415582-81-7

N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide

Cat. No. B2459857
CAS RN: 2415582-81-7
M. Wt: 291.74
InChI Key: ACVCZIXRMCOSAU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide, also known as CMDC, is a pyrimidine derivative that has been widely studied for its potential therapeutic applications. CMDC is a small molecule that has shown promising results in scientific research, particularly in the fields of cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer and inflammation. N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. In addition, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. In inflammation, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide in lab experiments is its small size and easy synthesis. N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide can be synthesized in large quantities and is relatively stable, making it a viable compound for further research. However, one limitation of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. One area of research is the development of more potent and selective analogs of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide in vivo. In addition, further research is needed to fully understand the mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide and its effects on various signaling pathways and enzymes. Overall, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for cancer and inflammation.

Synthesis Methods

The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide involves several steps, starting with the reaction of 4,6-dimethyl-2-hydrazinopyrimidine with 3-chloro-4-methoxybenzoyl chloride. This is followed by the reaction of the resulting intermediate with acetic anhydride to yield N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been optimized and improved over the years, making it a viable compound for further research.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been extensively studied for its anti-cancer and anti-inflammatory properties. In cancer research, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-8-6-9(2)17-13(16-8)14(19)18-10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVCZIXRMCOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide

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